

Application Note and Protocol: Solid-Phase Synthesis of DMTr-TNA A(Bz)-amidite

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Compound of Interest

Compound Name: **DMTr-TNA A(Bz)-amidite**

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This document provides a detailed protocol for the automated solid-phase synthesis of α -L-threofuranosyl nucleic acid (TNA) oligonucleotides using **DMTr-TNA A(Bz)-amidite**. TNA is a promising nucleic acid analog for therapeutic and diagnostic applications due to its resistance to nuclease degradation.^[1] This protocol is designed for use with standard automated DNA synthesizers.

Introduction to Threose Nucleic Acid (TNA)

Threose nucleic acid (TNA) is an artificial nucleic acid analog where the natural ribose sugar of RNA is replaced by a four-carbon threose sugar.^[1] This structural modification, which results in a 2',3'-phosphodiester linkage instead of the 3',5'-linkage found in DNA and RNA, confers remarkable biological stability to TNA oligonucleotides, making them completely resistant to nuclease digestion.^[1] TNA can form stable duplexes with both DNA and RNA, making it a valuable tool for various applications in molecular biology and drug development, including antisense therapy.^[2] The building blocks for TNA synthesis, the DMTr-TNA phosphoramidites, are synthesized in a multi-step process, often starting from L-ascorbic acid.^{[2][3][4]}

Materials and Methods

Materials:

- **DMTr-TNA A(Bz)-amidite**

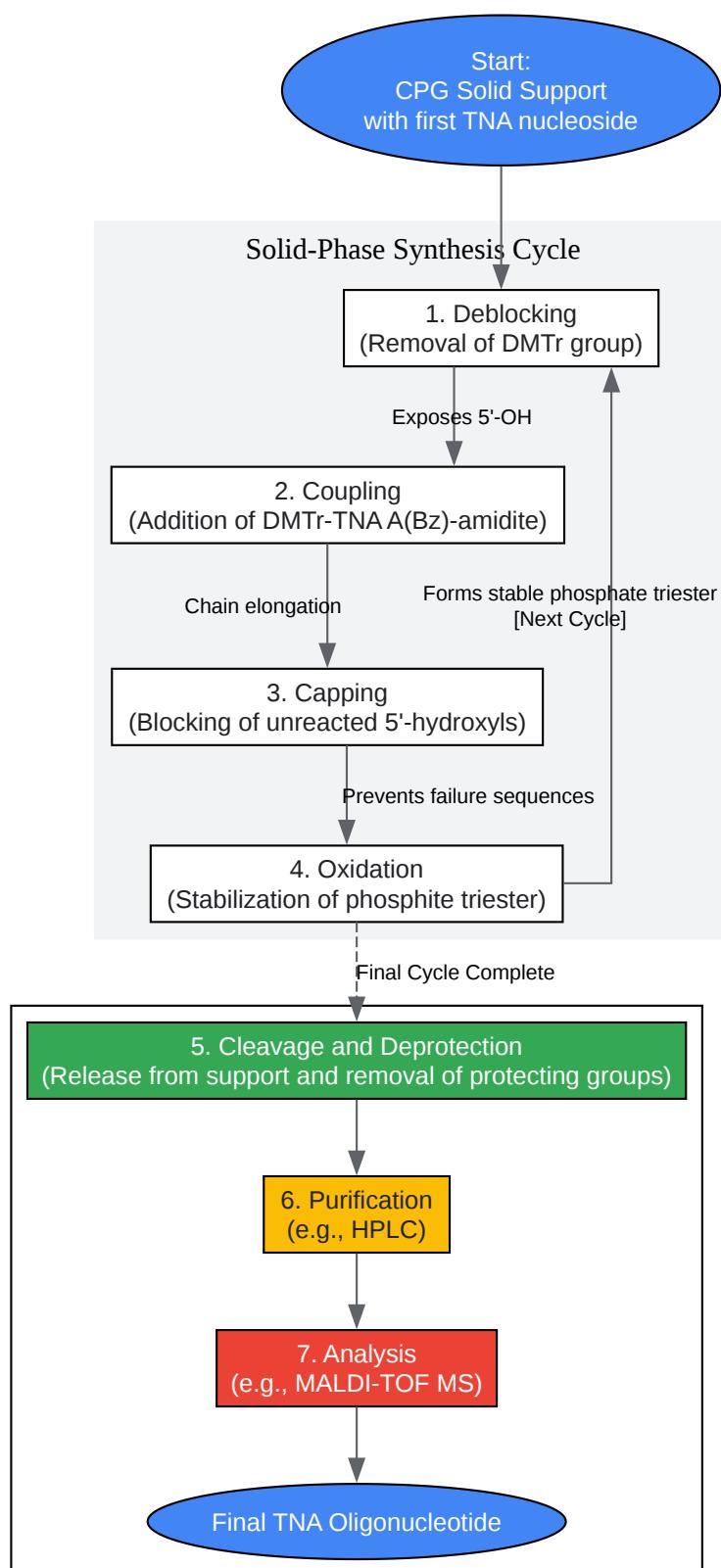
- TNA phosphoramidites for other bases (T, C, G)
- Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside
- Standard DNA synthesis reagents:
 - Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
 - Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
 - Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
 - Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
 - Anhydrous Acetonitrile
- Cleavage and Deprotection solution: 30% aqueous Ammonium Hydroxide (NH₄OH)
- Purification columns and reagents (e.g., HPLC columns and buffers)
- MALDI-TOF MS matrix and standards

Equipment:

- Automated DNA/RNA synthesizer
- Heating block or oven
- Centrifugal evaporator
- High-Performance Liquid Chromatography (HPLC) system
- MALDI-TOF Mass Spectrometer

Experimental Workflow

The solid-phase synthesis of TNA oligonucleotides follows a cyclic four-step process: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer added to the growing chain.

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- To cite this document: BenchChem. [Application Note and Protocol: Solid-Phase Synthesis of DMTr-TNA A(Bz)-amidite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13705992#dmtr-tna-a-bz-amidite-solid-phase-synthesis-protocol\]](https://www.benchchem.com/product/b13705992#dmtr-tna-a-bz-amidite-solid-phase-synthesis-protocol)

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